

# Commercial availability and purity of Coumarin 480 for research.

Author: BenchChem Technical Support Team. Date: December 2025



# Coumarin 480: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Coumarin 480**, a widely utilized fluorescent dye in research. It covers its commercial availability, purity standards, and detailed protocols for its application in cellular imaging.

# **Commercial Availability and Purity of Coumarin 480**

**Coumarin 480**, also known as Coumarin 102, is readily available from several chemical suppliers for research purposes.[1][2][3][4] The purity of commercially available **Coumarin 480** is generally high, often exceeding 98%, with some suppliers offering grades with purity as high as 99.95% as determined by High-Performance Liquid Chromatography (HPLC).[1][5][6] Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

Below is a summary of representative commercial sources and their typical purity levels.



Supplier	Catalog Number (Example)	Purity (Typical)	Analytical Method
MedChemExpress	HY-W268197	99.95%[1][6]	HPLC, HNMR[6]
Sigma-Aldrich	41267-76-9	≥98%[5]	Not specified
Exciton	04800	Not specified	Not specified
Aladdin	C153961	>97% (HPLC), >97% (Total Nitrogen)[7]	HPLC, Total Nitrogen Analysis, NMR, IR[7]

Note: This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to visit the suppliers' websites for the most current data.

**Physicochemical Properties** 

Property	Value	
Chemical Formula	C16H17NO2[6][8]	
Molecular Weight	255.31 g/mol [6][9]	
Appearance	Light brown to brown or pale yellow crystalline powder[6][8]	
CAS Number	41267-76-9[6][8]	
Synonyms	Coumarin 102, 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one[8][9]	

# Experimental Protocols: Cellular Staining with Coumarin 480

**Coumarin 480** is a versatile fluorescent dye for various imaging applications, including fluorescence microscopy.[1] Below are generalized protocols for staining both live and fixed cells. Optimization of dye concentration and incubation times is recommended for specific cell types and experimental conditions.



## I. Stock Solution Preparation

- Reagents and Materials:
  - Coumarin 480 powder
  - Anhydrous Dimethyl sulfoxide (DMSO)
- Procedure:
  - Bring the lyophilized Coumarin 480 and anhydrous DMSO to room temperature.
  - Prepare a stock solution by dissolving the dye in DMSO. A common starting concentration for the stock solution is 1-10 mM.

## **II. Live-Cell Staining Protocol**

- Reagents and Materials:
  - Coumarin 480 stock solution
  - Appropriate cell culture medium
  - Phosphate-buffered saline (PBS)
  - Cells cultured on glass-bottom dishes or chamber slides
- Procedure:
  - Dilute the Coumarin 480 stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical starting range is 1-10 μM.
  - Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
  - Add the staining solution to the cells and incubate at 37°C in a CO<sub>2</sub> incubator for 15-60 minutes.
  - After incubation, remove the dye solution and wash the cells two to three times with prewarmed PBS or complete culture medium to remove any unbound dye.



 The cells are now ready for imaging under a fluorescence microscope using appropriate filter sets (e.g., excitation ~389 nm, emission ~465 nm in ethanol).[4]

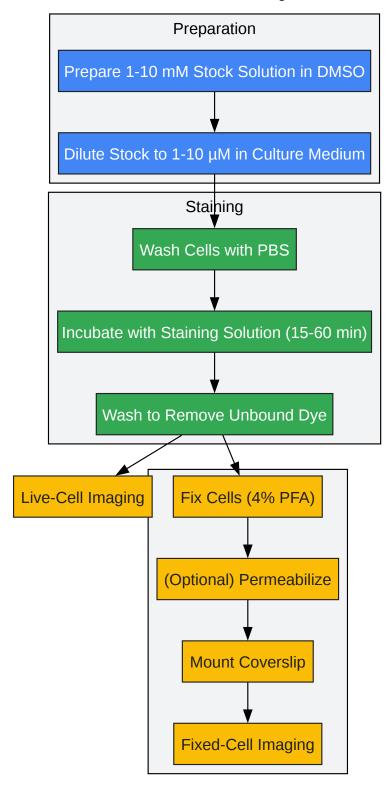
## **III. Fixed-Cell Staining Protocol**

- Reagents and Materials:
  - Coumarin 480 stock solution
  - PBS
  - 4% Paraformaldehyde (PFA) in PBS
  - Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
  - Mounting medium
- Procedure:
  - Perform steps from the live-cell staining protocol for cell preparation and staining.
  - After washing the cells post-staining, fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
  - Wash the cells three times with PBS.
  - (Optional) If targeting intracellular structures, permeabilize the cells with a permeabilization buffer for 10-15 minutes.
  - Wash the cells three times with PBS.
  - Mount the coverslips onto microscope slides using an appropriate mounting medium.
  - Image the cells using a fluorescence microscope.

# **Experimental Workflow for Cellular Staining**



#### Experimental Workflow for Cellular Staining with Coumarin 480



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Caption: General experimental workflow for cellular staining using **Coumarin 480**.



# **Application in Signaling Pathway Analysis**

While **Coumarin 480** is primarily used as a fluorescent label and laser dye, some coumarin derivatives have been reported to influence cellular signaling pathways.[3][10][11] For instance, certain coumarin compounds have been shown to induce apoptosis through the PI3K/AKT signaling pathway.[10][11] However, it is important to note that **Coumarin 480** itself is not typically used as a direct probe or modulator of a specific signaling pathway. Instead, its utility lies in its ability to be conjugated to other molecules or used as a general cellular stain, thereby allowing for the visualization of cellular structures and processes that may be affected by changes in signaling.

The following diagram illustrates the conceptual use of **Coumarin 480** in studying cellular responses to a signaling pathway modulator.

# Treat Cells with Signaling Pathway Modulator Fluorescent Labeling Stain with Coumarin 480 Analysis Fluorescence Microscopy Fluorescence Microscopy Compare Cellular Morphology and Fluorescence

#### Conceptual Use of Coumarin 480 in Signaling Studies

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Caption: Use of **Coumarin 480** to visualize cellular changes induced by signaling pathway modulation.

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- To cite this document: BenchChem. [Commercial availability and purity of Coumarin 480 for research.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156194#commercial-availability-and-purity-ofcoumarin-480-for-research]

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